molecular formula C6H5ClO2S B1602779 2-Chloro-5-methylthiophene-3-carboxylic acid CAS No. 54494-61-0

2-Chloro-5-methylthiophene-3-carboxylic acid

Cat. No. B1602779
CAS RN: 54494-61-0
M. Wt: 176.62 g/mol
InChI Key: MUQQZXLAGBQFRY-UHFFFAOYSA-N
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Description

“2-Chloro-5-methylthiophene-3-carboxylic acid” is an organic compound . It is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been used for the formal anti-Markovnikov hydromethylation of alkenes . Another method involves the use of 2-methylthiophene, which is converted into 3-bromo-2-methylthiophene and then subjected to a LiCl-mediated halogen–magnesium exchange reaction .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methylthiophene-3-carboxylic acid” can be represented by the formula C6H5ClO2S . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-5-methylthiophene-3-carboxylic acid” and its derivatives can be quite complex. For example, the compound has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .

properties

IUPAC Name

2-chloro-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQZXLAGBQFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596663
Record name 2-Chloro-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methylthiophene-3-carboxylic acid

CAS RN

54494-61-0
Record name 2-Chloro-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-chloro-3-thiophenecarboxylic acid (2.41 g) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. N-Butyllithium (1.6M in hexane, 14 ml) was slowly added dropwise. The mixture was stirred at -78° C. for 1 hour, and iodomethane (1.4 ml) was added dropwise. The reaction mixture was warmed to room temperature, stirred at room temperature for 15 hours, poured into water, acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-chloro-5-methyl-3-thiophenecarboxylic acid (1.7 g) as crystals.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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